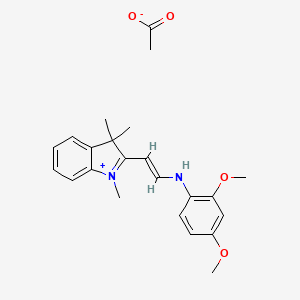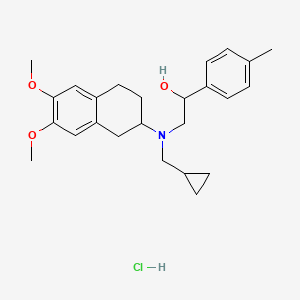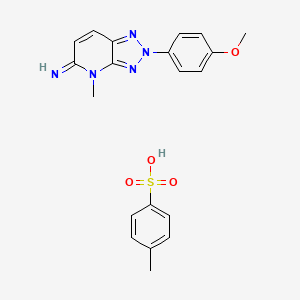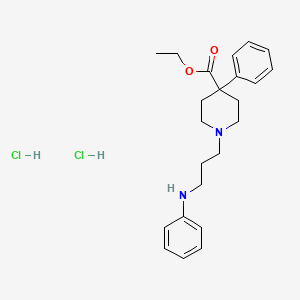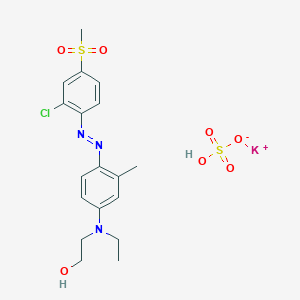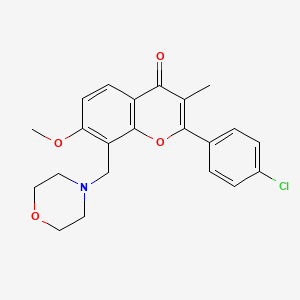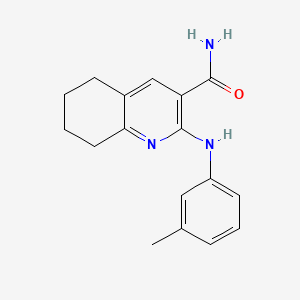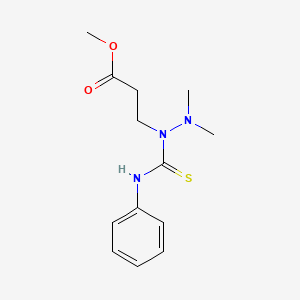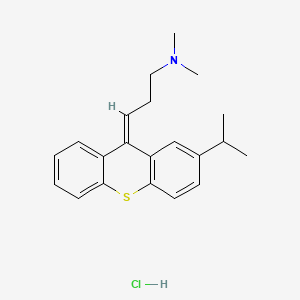
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thioxanthene core, which is a sulfur-containing tricyclic structure, and a dimethylaminopropylidene side chain. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors to form the thioxanthene structure. This can be achieved through various methods, including Friedel-Crafts alkylation or acylation reactions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a suitable base.
Attachment of the Dimethylaminopropylidene Side Chain: This step involves the reaction of the thioxanthene core with a dimethylaminopropylidene precursor, often through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives depending on the nucleophile used.
科学研究应用
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
cis-2-Isopropyl-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride can be compared with other thioxanthene derivatives, such as:
Chlorprothixene: A thioxanthene derivative used as an antipsychotic agent.
Flupenthixol: Another antipsychotic thioxanthene derivative with similar structural features.
Thiothixene: A thioxanthene derivative used in the treatment of schizophrenia.
The uniqueness of this compound lies in its specific structural modifications, which can impart distinct chemical and biological properties compared to other thioxanthene derivatives.
属性
CAS 编号 |
15930-99-1 |
|---|---|
分子式 |
C21H26ClNS |
分子量 |
360.0 g/mol |
IUPAC 名称 |
(3Z)-N,N-dimethyl-3-(2-propan-2-ylthioxanthen-9-ylidene)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25NS.ClH/c1-15(2)16-11-12-21-19(14-16)17(9-7-13-22(3)4)18-8-5-6-10-20(18)23-21;/h5-6,8-12,14-15H,7,13H2,1-4H3;1H/b17-9-; |
InChI 键 |
CJEZPWQUUJDVEK-WPTDRQDKSA-N |
手性 SMILES |
CC(C)C1=CC\2=C(C=C1)SC3=CC=CC=C3/C2=C/CCN(C)C.Cl |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=CCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


